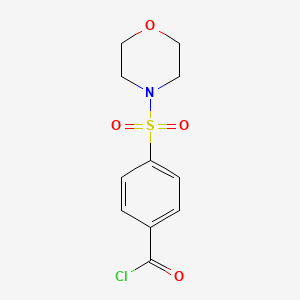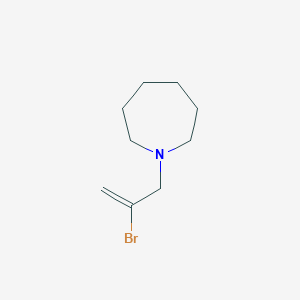![molecular formula C18H19ClN4O3 B3148731 1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine CAS No. 65514-72-9](/img/structure/B3148731.png)
1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine
Overview
Description
This compound, also known as “1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine”, has the molecular formula C18H19ClN4O3 and a molecular weight of 374.82 . It is used in the synthesis of substituted dibenzodiazepines . It’s also an impurity in the synthesis of Clozepine, an antipsychotic .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s known that Schiff bases, which this compound is a type of, are generally synthesized by condensation of aliphatic or aromatic primary amine with carbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring attached to a benzoyl group, which is further attached to a 4-chloro-2-nitrophenyl group via an amino link .Chemical Reactions Analysis
The compound, being a Schiff base, can participate in various chemical reactions. Schiff bases are known to be versatile intermediates in organic synthesis, capable of forming carbon-nitrogen bonds .Physical and Chemical Properties Analysis
This compound is soluble in methanol and water . It is a solid substance with a bright yellow color . The predicted boiling point is approximately 517.4°C at 760 mmHg, and the predicted density is approximately 1.4 g/cm³ .Scientific Research Applications
Metabolic Pathways and Drug Metabolism
A study by Caccia (2007) delves into the metabolic pathways of arylpiperazine derivatives, which are clinically applied in treating depression, psychosis, or anxiety. The research highlights the extensive pre-systemic and systemic metabolism these compounds undergo, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites are of interest due to their varied receptor-related effects, particularly on serotonin receptors, and their extensive distribution in tissues, including the brain. This study underscores the complex metabolism of arylpiperazine derivatives and their potential in developing therapeutic agents (Caccia, 2007).
DNA Binding and Pharmacological Design
Issar and Kakkar (2013) review the properties of Hoechst 33258, a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, emphasizing the importance of N-methyl piperazine derivatives in scientific research. The binding specificity of such compounds to AT-rich sequences of DNA highlights their utility in chromosome analysis, flow cytometry, and as a starting point for drug design, especially for radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).
Anti-Mycobacterial Activity
The review by Girase et al. (2020) on piperazine analogues showcases the compound's role as a vital building block in developing potent anti-mycobacterial agents against Mycobacterium tuberculosis. This includes activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The study emphasizes the importance of piperazine in medicinal chemistry, showcasing its versatility in creating effective treatments for tuberculosis (Girase et al., 2020).
Therapeutic Uses of Piperazine Derivatives
Rathi et al. (2016) provide a comprehensive overview of piperazine derivatives, highlighting their therapeutic applications across various domains, such as antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. This patent review illustrates the broad potential of piperazine in drug discovery and design, emphasizing the flexibility of this chemical scaffold in developing new pharmacological agents (Rathi et al., 2016).
Properties
IUPAC Name |
[2-(4-chloro-2-nitroanilino)phenyl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3/c1-21-8-10-22(11-9-21)18(24)14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)23(25)26/h2-7,12,20H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVPMQOLBZFPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652119 | |
| Record name | [2-(4-Chloro-2-nitroanilino)phenyl](4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65514-72-9 | |
| Record name | [2-[(4-Chloro-2-nitrophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65514-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(4-Chloro-2-nitroanilino)phenyl](4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B3148660.png)

![2,2'-(1,4-Butanediyl)bis[1,3-dioxolane]](/img/structure/B3148665.png)



![4-[2-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B3148710.png)
![4-[2-(2-Methoxy-phenyl)-ethyl]-piperidine](/img/structure/B3148711.png)


![Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate](/img/structure/B3148739.png)


